![molecular formula C9H10BrF B2877735 1-(2-Bromopropyl)-4-fluorobenzene CAS No. 1021927-53-6](/img/structure/B2877735.png)
1-(2-Bromopropyl)-4-fluorobenzene
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Overview
Description
“1-(2-Bromopropyl)-4-fluorobenzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The compound contains a bromine atom attached to a propyl group (a three-carbon chain), which is further attached to a benzene ring. Additionally, a fluorine atom is attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromopropyl)-4-fluorobenzene” consists of a benzene ring with a fluorine atom and a 2-bromopropyl group attached to it . The presence of these substituents can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving “1-(2-Bromopropyl)-4-fluorobenzene” would largely depend on the reaction conditions and the other reactants involved. As a benzene derivative, it can undergo electrophilic aromatic substitution reactions . The bromine atom in the 2-bromopropyl group could also potentially act as a leaving group in nucleophilic substitution reactions .Scientific Research Applications
Organic Synthesis
1-(2-Bromopropyl)-4-fluorobenzene is a valuable intermediate in organic synthesis. It can be used to introduce a fluorinated phenyl group into larger molecules, which is particularly useful in the development of pharmaceuticals where fluorine atoms can greatly influence the biological activity of a compound .
Material Science
In material science, this compound can be utilized to modify surface properties of materials. For example, it can be used to create fluorinated coatings that are resistant to solvents and have low surface energies, making them useful for non-stick and water-repellent surfaces .
Catalysis
The bromine atom in 1-(2-Bromopropyl)-4-fluorobenzene can act as a handle for catalyst attachment. This allows for the creation of catalysts that can be easily recovered and reused, which is beneficial for industrial processes aiming to be more sustainable .
Polymer Chemistry
This compound can be a monomer for polymerization reactions. The resulting polymers could have unique properties due to the presence of the fluorinated phenyl group, such as increased thermal stability and chemical resistance .
Medicinal Chemistry
In medicinal chemistry, 1-(2-Bromopropyl)-4-fluorobenzene can be used to synthesize compounds with potential therapeutic effects. The fluorine atom can enhance the ability of the drug to bind to its target, improving efficacy and selectivity .
Agricultural Chemistry
This chemical can be used in the synthesis of agrochemicals. The introduction of a fluorinated phenyl group can lead to compounds with improved activity against pests or enhanced uptake by plants .
Analytical Chemistry
It can serve as a standard or reagent in analytical chemistry, particularly in methods involving mass spectrometry or chromatography, where its distinct mass and retention time can aid in the identification and quantification of compounds .
Environmental Science
In environmental science, researchers can use 1-(2-Bromopropyl)-4-fluorobenzene to study the environmental fate of fluorinated organic compounds, which are of interest due to their persistence and potential bioaccumulation .
Mechanism of Action
The mechanism of action of “1-(2-Bromopropyl)-4-fluorobenzene” in chemical reactions would depend on the type of reaction. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma bond . In nucleophilic substitution reactions, the bromine atom could leave, allowing a nucleophile to replace it .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromopropyl)-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWSJTJBWZPFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopropyl)-4-fluorobenzene | |
CAS RN |
1021927-53-6 |
Source
|
Record name | 1-(2-bromopropyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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